Cas no 2229152-30-9 (3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid)
3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid
- EN300-1765654
- 2229152-30-9
-
- Inchi: 1S/C11H18N2O3/c1-7-8(6-13(4)12-7)11(2,3)9(16-5)10(14)15/h6,9H,1-5H3,(H,14,15)
- InChI Key: ODHJOALTXADONA-UHFFFAOYSA-N
- SMILES: O(C)C(C(=O)O)C(C)(C)C1=CN(C)N=C1C
Computed Properties
- Exact Mass: 226.13174244g/mol
- Monoisotopic Mass: 226.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 64.4Ų
3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1765654-0.05g |
3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid |
2229152-30-9 | 0.05g |
$1620.0 | 2023-09-20 | ||
| Enamine | EN300-1765654-0.1g |
3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid |
2229152-30-9 | 0.1g |
$1697.0 | 2023-09-20 | ||
| Enamine | EN300-1765654-0.25g |
3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid |
2229152-30-9 | 0.25g |
$1774.0 | 2023-09-20 | ||
| Enamine | EN300-1765654-0.5g |
3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid |
2229152-30-9 | 0.5g |
$1851.0 | 2023-09-20 | ||
| Enamine | EN300-1765654-1.0g |
3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid |
2229152-30-9 | 1g |
$1929.0 | 2023-06-03 | ||
| Enamine | EN300-1765654-2.5g |
3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid |
2229152-30-9 | 2.5g |
$3782.0 | 2023-09-20 | ||
| Enamine | EN300-1765654-5.0g |
3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid |
2229152-30-9 | 5g |
$5594.0 | 2023-06-03 | ||
| Enamine | EN300-1765654-10.0g |
3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid |
2229152-30-9 | 10g |
$8295.0 | 2023-06-03 | ||
| Enamine | EN300-1765654-1g |
3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid |
2229152-30-9 | 1g |
$1929.0 | 2023-09-20 | ||
| Enamine | EN300-1765654-5g |
3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid |
2229152-30-9 | 5g |
$5594.0 | 2023-09-20 |
3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid
Introduction to 3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic Acid (CAS No. 2229152-30-9)
3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid, identified by its Chemical Abstracts Service (CAS) number 2229152-30-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the pyrazole derivatives class, which is well-known for its diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of a dimethylpyrazole moiety and a methoxy-substituted butanoic acid backbone, contribute to its distinctive chemical properties and biological interactions.
The 1,3-dimethyl-1H-pyrazol-4-yl group in the molecular structure is particularly noteworthy, as it has been extensively studied for its role in modulating various biological pathways. Pyrazole derivatives are renowned for their ability to interact with enzymes and receptors, making them valuable scaffolds for drug development. In particular, compounds featuring a dimethylpyrazole moiety have shown promise in inhibiting certain enzymes involved in inflammation and metabolic disorders. The 2-methoxy-3-methylbutanoic acid part of the molecule introduces additional functional groups that can influence solubility, metabolic stability, and binding affinity, further enhancing its potential as a pharmacophore.
Recent advancements in medicinal chemistry have highlighted the importance of optimizing the structure of pyrazole derivatives to improve their pharmacological profiles. Studies have demonstrated that modifications in the substitution pattern of the pyrazole ring can significantly alter its biological activity. For instance, compounds with electron-donating groups at the 4-position of the pyrazole ring often exhibit enhanced binding affinity to target proteins. The presence of both a dimethylpyrazole group and an ester-like functionality in 3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid suggests that it may possess multiple interaction sites with biological targets, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential role in modulating inflammatory pathways. Inflammatory processes are central to numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Pyrazole derivatives have been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the production of pro-inflammatory mediators. The structural features of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid, particularly the dimethylpyrazole moiety, may facilitate its interaction with these enzymes, thereby reducing inflammation.
Additionally, this compound has shown promise in preclinical studies as a potential therapeutic agent for metabolic disorders. Obesity and type 2 diabetes are major global health challenges, and compounds that can modulate lipid metabolism and glucose homeostasis are highly sought after. The methoxy-substituted butanoic acid moiety in this molecule could play a role in influencing lipid synthesis and degradation pathways. Recent research has indicated that certain pyrazole derivatives can enhance insulin sensitivity and reduce hyperglycemia by interacting with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). The structural design of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid aligns well with this mechanism of action.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the dimethylpyrazole group typically involves condensation reactions between appropriate precursors under controlled temperatures and catalysts. Subsequent functionalization at the 4-position with a methoxy group followed by esterification at the carboxyl terminus completes the molecular structure. Advanced synthetic techniques such as flow chemistry have been employed to improve efficiency and scalability in producing this compound.
In terms of pharmacokinetic properties, the presence of both polar (methoxy) and non-polar (dimethylpyrazole) functional groups suggests that 3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-3-methylbutanoic acid may exhibit moderate solubility in both water and organic solvents. This balanced solubility profile is advantageous for formulating drug products intended for oral or parenteral administration. Furthermore, computational modeling studies have been used to predict metabolic pathways and potential degradation products, which is crucial for assessing safety and efficacy.
The compound's potential as an intermediate in drug development cannot be overstated. Its unique structural motifs make it a versatile building block for designing novel therapeutics targeting various diseases. Researchers are exploring its efficacy in treating neurological disorders by investigating its interaction with neurotransmitter receptors such as serotonin and dopamine receptors. The dimethylpyrazole group's ability to mimic natural bioactive molecules makes it particularly interesting for these applications.
Future research directions may focus on optimizing synthetic routes to improve cost-effectiveness and sustainability. Green chemistry principles are being increasingly adopted in pharmaceutical synthesis to minimize environmental impact while maintaining high product quality. Additionally, exploring new derivatives by modifying substituents on the pyrazole ring or altering the ester functionality could lead to compounds with enhanced therapeutic profiles.
In conclusion,3-(1,3-dimethyl-1H-pyrazol-4-yll)-2-methoxy--methylbutanoic acid (CAS No. 2229152--30--9) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential applications in modulating inflammatory pathways,metabolic disorders,and even neurological conditions make it a valuable candidate for further clinical investigation. As research continues,this compound holds great promise for contributing to next-generation therapies that address some of today's most pressing health challenges.
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